4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one
Beschreibung
4-Hydroxy-2-sulfanyl-1H-pyrimidin-6-one is a pyrimidinone derivative characterized by a hydroxyl (-OH) group at position 4 and a sulfanyl (-SH) group at position 2. Its molecular formula is C₄H₃N₂O₂S, with a molar mass of 143.14 g/mol. The compound’s structure combines hydrogen-bonding capacity (via -OH and -SH) with nucleophilic reactivity (from the thiol group).
Eigenschaften
IUPAC Name |
4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUQITWXBMZUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(NC1=O)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions.
Intermediate Formation: The intermediate compounds are formed through controlled reactions, which may include oxidation or reduction processes.
Final Synthesis: The final compound is synthesized through a series of purification and crystallization steps to ensure the desired purity and structure.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield. These methods often involve automated processes and advanced equipment to maintain consistency and quality.
Analyse Chemischer Reaktionen
4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of specific oxidized products.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur under specific conditions, where functional groups in this compound are replaced by other groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes, contributing to the development of new compounds and materials.
Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: This compound is explored for its potential therapeutic applications, including its role in drug development and its effects on specific biological pathways.
Industry: this compound is used in industrial applications, such as the production of specialized materials and chemicals, due to its unique properties and reactivity.
Wirkmechanismus
The mechanism of action of 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. This compound can bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Key Findings and Implications
- Substituent Effects : Hydroxy and sulfanyl groups enhance solubility and reactivity but may increase toxicity. Methyl or fluorinated groups improve stability and lipophilicity.
- Biological Activity: Fluorinated pyridinones (e.g., 4p) show promise as analgesics, while thiol-containing analogs (e.g., target compound) may face metabolic challenges.
- Synthetic Complexity : Introducing -OH or -SH groups requires careful optimization to avoid oxidation or side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
